Cas no 5395-75-5 (3,6-Dithiaoctane)
3,6-Dithiaoctane Chemical and Physical Properties
Names and Identifiers
-
- Ethane,1,2-bis(ethylthio)-
- 1,2-bis(ethylsulfanyl)ethane
- 1,2-Diethyl Mercapto ethane
- 3,6-DITHIAOCTANE
- 1,2-Bis(ethylthio)ethane
- 1,2-Bis-aethylmercapto-aethan
- 1,2-bis-ethylsulfanyl-ethane
- dithiaoctane
- EINECS 226-409-6
- Ethane,1,2-bis(ethylthio)
- Ethane,2-bis(ethylthio)
- EtS(CH2)2SEt
- NSC2283
- 07DT8QJ745
- Ethane, 1,2-bis(ethylthio)-
- 1,2-Bis(ethylsulfanyl)ethane #
- Q27236299
- MFCD00026978
- Ethane,2-bis(ethylthio)-
- SY312421
- NS00032891
- UNII-07DT8QJ745
- DCXDVGKTBDNYRX-UHFFFAOYSA-
- Dimethylenebis[ethyl sulfide]
- SCHEMBL779294
- FT-0614774
- EN300-1688924
- InChI=1/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
- DCXDVGKTBDNYRX-UHFFFAOYSA-N
- NSC-2283
- AKOS024332231
- NSC 2283
- Ethyl 2-(ethylthio)ethyl sulfide
- 5395-75-5
- CS-0236098
- DTXSID0022226
- DB-052440
- 3,6-Dithiaoctane
-
- MDL: MFCD00026978
- Inchi: 1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
- InChI Key: DCXDVGKTBDNYRX-UHFFFAOYSA-N
- SMILES: S(CC)CCSCC
Computed Properties
- Exact Mass: 150.05400
- Monoisotopic Mass: 150.05369279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 31.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 50.6Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.9769 (estimate)
- Melting Point: -77.24°C (estimate)
- Boiling Point: 203.5°C (estimate)
- Refractive Index: 1.5185 (estimate)
- PSA: 50.60000
- LogP: 2.49260
- Solubility: Not determined
3,6-Dithiaoctane Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,6-Dithiaoctane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D679868-100mg |
3,6-Dithiaoctane |
5395-75-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D679868-1g |
3,6-Dithiaoctane |
5395-75-5 | 1g |
$ 260.00 | 2022-06-05 | ||
| TRC | D679868-5g |
3,6-Dithiaoctane |
5395-75-5 | 5g |
$ 800.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306768-250mg |
1,2-Bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 250mg |
¥1613.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306768-500mg |
1,2-Bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 500mg |
¥2995.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306768-1g |
1,2-Bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 1g |
¥3996.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306768-2.5g |
1,2-Bis(ethylsulfanyl)ethane |
5395-75-5 | 95% | 2.5g |
¥7855.00 | 2024-05-09 | |
| TRC | D679868-1000mg |
3,6-Dithiaoctane |
5395-75-5 | 1g |
$310.00 | 2023-05-18 | ||
| TRC | D679868-5000mg |
3,6-Dithiaoctane |
5395-75-5 | 5g |
$615.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D108718-2g |
3,6-DITHIAOCTANE |
5395-75-5 | 95% | 2g |
$780 | 2024-08-03 |
3,6-Dithiaoctane Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3,6-Dithiaoctane
Recent Advances in the Study of 3,6-Dithiaoctane (CAS: 5395-75-5) in Chemical Biology and Pharmaceutical Research
3,6-Dithiaoctane (CAS: 5395-75-5) is a sulfur-containing organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique dithiolane structure, has been explored for its role in drug delivery systems, enzyme inhibition, and as a building block for more complex molecules. Recent studies have shed light on its biochemical properties, mechanisms of action, and therapeutic potential, making it a promising candidate for further investigation.
One of the most notable advancements in the study of 3,6-Dithiaoctane is its application in drug delivery systems. Researchers have demonstrated that the compound's ability to form stable disulfide bonds makes it an excellent candidate for the development of targeted drug delivery vehicles. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3,6-Dithiaoctane as a linker in antibody-drug conjugates (ADCs), where it facilitated the controlled release of cytotoxic agents in cancer cells. The study reported enhanced therapeutic efficacy and reduced off-target effects, underscoring the compound's potential in oncology.
In addition to its role in drug delivery, 3,6-Dithiaoctane has been investigated for its enzyme inhibitory properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored its interaction with cysteine proteases, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. The researchers found that 3,6-Dithiaoctane exhibited selective inhibition of these enzymes, suggesting its utility as a lead compound for the development of novel therapeutics. The study also provided insights into the structural modifications that could enhance its inhibitory activity and selectivity.
Another area of interest is the use of 3,6-Dithiaoctane as a building block for the synthesis of more complex molecules. Its reactive sulfur atoms allow for versatile chemical transformations, enabling the creation of diverse molecular architectures. A 2022 study in Organic Letters detailed a novel synthetic route utilizing 3,6-Dithiaoctane to produce sulfur-rich macrocycles with potential applications in material science and catalysis. The study emphasized the compound's role in facilitating the formation of stable, cyclic structures with unique electronic properties.
Despite these promising developments, challenges remain in the widespread adoption of 3,6-Dithiaoctane in pharmaceutical applications. Issues such as stability under physiological conditions, potential toxicity, and scalability of synthesis need to be addressed. However, ongoing research efforts are focused on optimizing the compound's properties and exploring new avenues for its use. For example, a recent preprint on bioRxiv discussed the use of computational modeling to predict the behavior of 3,6-Dithiaoctane in biological systems, providing a foundation for future experimental studies.
In conclusion, 3,6-Dithiaoctane (CAS: 5395-75-5) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its applications in drug delivery, enzyme inhibition, and synthetic chemistry highlight its potential to contribute to the development of novel therapeutics and materials. Continued research and innovation will be essential to overcome existing challenges and fully realize the compound's potential. This brief underscores the importance of staying abreast of the latest advancements in this area, as they may pave the way for groundbreaking discoveries in the near future.
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